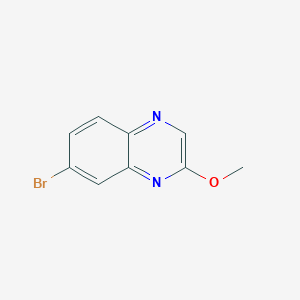

7-Bromo-2-methoxyquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-methoxyquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-5-11-7-3-2-6(10)4-8(7)12-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEXKCGHWIBAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=CC(=CC2=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-methoxyquinoxaline from 7-bromo-2(1H)-quinoxalinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-bromo-2-methoxyquinoxaline, a key intermediate in medicinal chemistry, from its precursor, 7-bromo-2(1H)-quinoxalinone. The document details a precise synthetic protocol, delves into the underlying reaction mechanism, and offers insights into the critical parameters influencing the reaction's outcome. Furthermore, it covers the purification and characterization of the final product and discusses its applications in the synthesis of bioactive molecules, particularly kinase inhibitors. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this important chemical building block.

Introduction: The Significance of this compound in Drug Discovery

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous biologically active molecules. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic properties, including anticancer, antimicrobial, and antiviral activities. Within this class, this compound serves as a crucial intermediate, primarily in the development of kinase inhibitors and compounds targeting neurological disorders.[1] The bromine atom at the 7-position provides a reactive handle for cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships. The methoxy group at the 2-position modulates the electronic properties and potential hydrogen bonding interactions of the quinoxaline core.

This guide focuses on the O-methylation of 7-bromo-2(1H)-quinoxalinone, a common and direct route to this compound. A thorough understanding of this synthesis is paramount for chemists aiming to incorporate this valuable intermediate into their synthetic strategies for novel therapeutic agents.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The conversion of 7-bromo-2(1H)-quinoxalinone to this compound is typically achieved through an O-methylation reaction. The following protocol is based on established procedures and provides a step-by-step guide to this transformation.

Experimental Protocol

This protocol details the synthesis of this compound from 7-bromo-2(1H)-quinoxalinone using iodomethane as the methylating agent and potassium carbonate as the base in a dimethylformamide (DMF) solvent system.[1]

Materials:

-

7-bromo-2(1H)-quinoxalinone

-

Iodomethane (CH₃I)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Water, deionized

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 7-bromo-2(1H)-quinoxalinone (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add anhydrous potassium carbonate (1.5 eq).

-

Addition of Methylating Agent: While stirring vigorously, add iodomethane (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Washing: Combine the organic layers and wash sequentially with water (3x) and saturated brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a solid.[1]

Reaction Mechanism and Rationale for Experimental Choices

The synthesis proceeds via a nucleophilic substitution reaction, specifically a Williamson ether synthesis.

Causality behind Experimental Choices:

-

Base (Potassium Carbonate): The reaction is initiated by the deprotonation of the N-H bond of the quinoxalinone ring by potassium carbonate. This generates a nucleophilic quinoxalinone anion. Potassium carbonate is a suitable base for this transformation as it is strong enough to deprotonate the amide-like proton but not so strong as to cause unwanted side reactions.

-

Methylating Agent (Iodomethane): Iodomethane is an excellent electrophile for this SN2 reaction. The carbon-iodine bond is polarized, making the methyl carbon susceptible to nucleophilic attack. Iodide is also a good leaving group, facilitating the reaction.

-

Solvent (DMF): Anhydrous DMF is a polar aprotic solvent that is ideal for SN2 reactions. It effectively solvates the potassium cation, leaving the quinoxalinone anion relatively free to act as a nucleophile. The anhydrous conditions are crucial to prevent the hydrolysis of the base and the methylating agent.

-

Inert Atmosphere: An inert atmosphere of nitrogen or argon is used to prevent atmospheric moisture from interfering with the reaction.

-

Purification (Flash Chromatography): Flash chromatography is a standard and effective method for purifying the product from unreacted starting materials, by-products, and inorganic salts.

Note on Yield: The reported yield for this specific protocol is modest (7.6%).[1] This may be due to several factors, including the potential for competitive N-methylation, though O-methylation is generally favored for quinoxalinones. Further optimization of reaction conditions, such as temperature, reaction time, or the use of alternative methylating agents (e.g., dimethyl sulfate) and bases, could potentially improve the yield.

Purification and Characterization of this compound

Thorough purification and characterization are essential to confirm the identity and purity of the synthesized this compound before its use in subsequent reactions.

Purification

As mentioned in the protocol, flash column chromatography is the preferred method for purification.

Typical Chromatographic Conditions:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane. The optimal gradient should be determined by TLC analysis of the crude product.

Characterization

The structure and purity of this compound can be confirmed by a combination of spectroscopic techniques and physical property measurements.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid[1] |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 8.642 (s, 1H), 8.070-8.064 (d, 1H), 7.971-7.950 (d, 1H), 7.801-7.774 (dd, 1H), 4.045 (s, 3H)[1] |

| ¹³C NMR | Expected signals for 9 distinct carbon atoms. |

| Mass Spectrometry | Expected M+ and M+2 peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| Melting Point | Not reported in readily available literature. |

Applications in the Synthesis of Bioactive Molecules

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 7-position is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.

Conclusion

The O-methylation of 7-bromo-2(1H)-quinoxalinone provides a direct route to this compound, a valuable intermediate for drug discovery and development. This guide has provided a detailed experimental protocol, an explanation of the underlying chemical principles, and an overview of the compound's characterization and applications. While the reported yield of the presented method is a point for consideration and potential optimization, the protocol is straightforward and utilizes common laboratory reagents. The strategic importance of this compound as a scaffold for the synthesis of kinase inhibitors and other bioactive molecules underscores the value of mastering its synthesis for researchers in medicinal chemistry.

References

Spectroscopic Analysis of 7-Bromo-2-methoxyquinoxaline: A Technical Guide

An In-depth Examination of 1H and 13C NMR Data for Researchers, Scientists, and Drug Development Professionals.

Introduction

7-Bromo-2-methoxyquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoxaline scaffold, it serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials. The precise structural elucidation of such compounds is paramount for understanding their reactivity, and ultimately, their function. Among the suite of analytical techniques available for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and informative method for determining the molecular structure of organic compounds in solution.

This technical guide provides a detailed overview of the 1H and 13C NMR spectroscopic data for this compound. The objective is to offer a comprehensive resource for researchers, enabling accurate identification, characterization, and quality control of this important chemical entity. The interpretation of the spectral data is discussed in the context of the molecule's electronic and structural features, providing insights that are crucial for its application in further research and development.

The Role of NMR in Structural Elucidation

NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule like this compound, 1H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. 13C NMR, on the other hand, offers a detailed map of the carbon skeleton of the molecule.

The successful acquisition and interpretation of NMR spectra are critical for confirming the identity and purity of a synthesized compound. The chemical shifts (δ), coupling constants (J), and signal multiplicities are all key parameters that, when pieced together, provide an unambiguous structural assignment.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The following protocol outlines a standard procedure for obtaining 1H and 13C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl3), in a standard 5 mm NMR tube. The choice of solvent is crucial as it must dissolve the compound and should not have signals that overlap with the analyte's signals. CDCl3 is a common choice for its good dissolving power for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.

-

Ensure the sample is fully dissolved to obtain sharp and well-resolved NMR signals.

2. Instrument Setup and Data Acquisition:

-

The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument. Higher field strengths generally result in better signal dispersion and resolution.

-

For 1H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, the number of scans, and the relaxation delay.

-

For 13C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for 13C NMR due to the lower natural abundance of the 13C isotope and its smaller gyromagnetic ratio.

Spectroscopic Data and Interpretation

While a definitive, publicly available, and citable source for the complete 1H and 13C NMR data of this compound could not be located in the conducted search, we can predict the expected spectral features based on the analysis of structurally similar compounds. The following sections describe the anticipated NMR data and their interpretation.

Predicted 1H NMR Spectrum

The 1H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the quinoxaline ring, as well as the electron-donating effect of the methoxy group.

Table 1: Predicted 1H NMR Data for this compound in CDCl3

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.2 - 8.4 | s | - |

| H-5 | ~7.8 - 8.0 | d | ~9.0 |

| H-6 | ~7.5 - 7.7 | dd | ~9.0, ~2.0 |

| H-8 | ~7.9 - 8.1 | d | ~2.0 |

| OCH3 | ~4.0 - 4.2 | s | - |

Interpretation:

-

H-3: This proton is on the pyrazine ring and is adjacent to a nitrogen atom, which is expected to deshield it, resulting in a downfield chemical shift. It should appear as a singlet as it has no adjacent protons to couple with.

-

H-5, H-6, and H-8: These protons are on the benzene ring. H-5 is expected to be a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-5 and H-8. H-8 will be a doublet with a small coupling constant, characteristic of meta-coupling with H-6. The bromine atom at position 7 will influence the chemical shifts of the adjacent protons (H-6 and H-8).

-

OCH3: The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region of the spectrum.

Predicted 13C NMR Spectrum

The 13C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms will be influenced by their hybridization and the electronic effects of the substituents.

Table 2: Predicted 13C NMR Data for this compound in CDCl3

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~135 - 138 |

| C-4a | ~140 - 143 |

| C-5 | ~128 - 131 |

| C-6 | ~130 - 133 |

| C-7 | ~120 - 123 |

| C-8 | ~125 - 128 |

| C-8a | ~141 - 144 |

| OCH3 | ~54 - 56 |

Interpretation:

-

C-2: This carbon is attached to the electronegative oxygen and nitrogen atoms, causing it to be significantly deshielded and appear at a very downfield chemical shift.

-

C-3: This carbon is part of the pyrazine ring and its chemical shift will be influenced by the adjacent nitrogen atom.

-

C-4a and C-8a: These are the bridgehead carbons connecting the benzene and pyrazine rings.

-

C-5, C-6, C-7, and C-8: These are the carbons of the benzene ring. The carbon atom attached to the bromine (C-7) is expected to have a chemical shift in the range typical for carbons bearing a bromine atom. The other carbons will show shifts consistent with a substituted benzene ring.

-

OCH3: The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Visualization of Molecular Structure and NMR Assignments

To aid in the visualization of the NMR assignments, the following diagram illustrates the chemical structure of this compound with numbered positions.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 7-Bromo-2-methoxyquinoxaline Derivatives

This guide provides an in-depth exploration of the methodologies and considerations for the comprehensive crystal structure analysis of 7-bromo-2-methoxyquinoxaline derivatives. These compounds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel functional materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

The Significance of Quinoxaline Scaffolds and the Imperative of Structural Elucidation

Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4] The introduction of a bromine atom and a methoxy group at the 7- and 2-positions, respectively, can significantly modulate the physicochemical and pharmacological properties of the quinoxaline core. The precise spatial arrangement of these substituents, along with the overall molecular conformation and intermolecular interactions within the crystal lattice, dictates the molecule's behavior and its potential for therapeutic applications or as a functional material.

Single-crystal X-ray diffraction stands as the definitive technique for unambiguously determining the three-dimensional structure of molecules.[4][5][6][7] It provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Furthermore, the analysis of the crystal packing reveals the intricate network of intermolecular interactions that govern the solid-state properties of the material.

From Synthesis to Single Crystals: A Deliberate Pathway

The journey to elucidating the crystal structure begins with the synthesis of the target this compound derivatives and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of quinoxaline derivatives involves the condensation reaction between an appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound.[8][9][10] For the synthesis of a this compound derivative, a typical starting material would be 4-bromo-1,2-diaminobenzene. The choice of the dicarbonyl compound will determine the substituents at the 2- and 3-positions of the quinoxaline ring.

Experimental Protocol: A Generalized Synthetic Approach

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1,2-diaminobenzene and the desired 1,2-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.[10]

-

Catalysis: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a mild acid, such as acetic acid, can accelerate the reaction rate.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired 7-bromo-quinoxaline derivative.

-

Introduction of the Methoxy Group: If the desired product is a 2-methoxy derivative, a subsequent nucleophilic substitution reaction may be necessary, for instance, by treating a 2-chloro-7-bromoquinoxaline precursor with sodium methoxide.

The Art of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in the process. The choice of crystallization technique is crucial and often requires empirical optimization.

Common Crystallization Techniques for Quinoxaline Derivatives:

-

Slow Evaporation: This is the most widely used method. The purified compound is dissolved in a suitable solvent or a mixture of solvents to near saturation. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or even weeks, leading to the formation of crystals.

-

Solvent Diffusion (Vapor Diffusion): The compound is dissolved in a "good" solvent, and this solution is placed in a larger, sealed container along with a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[7]

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for Crystal Structure Analysis.

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[11] X-rays are generated, monochromatized, and directed at the crystal.[12] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[11][12]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic coordinates, and thermal parameters.

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Complementary Characterization Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other spectroscopic techniques are essential for the complete characterization of the synthesized this compound derivatives in solution and to confirm their identity and purity prior to crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of the synthesized compounds in solution. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the electronic environment of the different nuclei.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity.

Delving Deeper: Analysis of Intermolecular Interactions and Crystal Packing

A thorough crystal structure analysis extends beyond the determination of the molecular structure to an in-depth examination of the intermolecular interactions that govern the crystal packing. These non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in the stability and physical properties of the crystal.

Computational Tools for Analyzing Intermolecular Interactions:

-

Hirshfeld Surface Analysis: This method provides a graphical representation of the intermolecular contacts in a crystal and can be used to quantify the contribution of different types of interactions to the overall crystal packing.

-

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to compute the energies of intermolecular interactions, providing a quantitative measure of their strength.

Visualizing Intermolecular Interactions

Caption: Common Intermolecular Interactions.

Data Presentation and Interpretation

The results of the crystal structure analysis are typically presented in the form of tables containing crystallographic data, atomic coordinates, bond lengths, bond angles, and torsion angles.

Table 1: Example of Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical formula | C₉H₇BrN₂O |

| Formula weight | 239.07 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| R-factor (%) | Value |

| Goodness-of-fit | Value |

Conclusion

The crystal structure analysis of this compound derivatives is a multifaceted process that provides invaluable insights into their molecular architecture and solid-state behavior. By combining meticulous synthesis and crystallization with advanced analytical techniques like single-crystal X-ray diffraction and computational methods, researchers can gain a comprehensive understanding of these important compounds. This knowledge is fundamental for the rational design of new therapeutic agents and functional materials with tailored properties.

References

- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. books.rsc.org [books.rsc.org]

- 4. rigaku.com [rigaku.com]

- 5. mdpi.com [mdpi.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 11. books.rsc.org [books.rsc.org]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

Physical and chemical properties of 7-Bromo-2-methoxyquinoxaline

An In-Depth Technical Guide to 7-Bromo-2-methoxyquinoxaline for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and material scientists, this document delves into the compound's physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, grounding all claims in authoritative references.

Core Molecular and Physicochemical Properties

This compound is a substituted quinoxaline, a class of nitrogen-containing heterocyclic compounds that are isosteric with quinoline and naphthalene. Its structure, featuring a reactive bromine atom and a methoxy group, makes it a versatile intermediate for further chemical modification.

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference(s) |

| CAS Number | 212327-10-1 | [1][2] |

| Molecular Formula | C₉H₇BrN₂O | [1][3] |

| Molecular Weight | 239.07 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 7-bromo-2-quinoxalinyl methyl ether | |

| MDL Number | MFCD03067025 | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Solubility | Data not publicly available | |

| Storage | Store at room temperature, sealed in a dry environment | [1][3] |

Spectroscopic Profile

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's aromatic and methoxy protons.

-

¹H NMR (400 MHz, DMSO-d₆) : δ= 8.642 (s, 1H), 8.070-8.064 (d, 1H), 7.971-7.950 (d, 1H), 7.801-7.774 (dd, 1H), 4.045 (s, 3H).[1]

Infrared (IR) Spectroscopy

-

Aromatic C-H Stretch : Expected in the range of 3100-3000 cm⁻¹.

-

C-H Aliphatic Stretch (methoxy group) : Expected around 2950-2850 cm⁻¹.

-

Aromatic C=C and C=N Stretching : Multiple sharp bands expected between 1620-1450 cm⁻¹.

-

C-O (Ether) Stretching : A strong, characteristic band expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

-

C-Br Stretch : Expected in the fingerprint region, typically between 680-515 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is distinguished by a unique isotopic pattern caused by the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4]

-

Molecular Ion Peak (M⁺) : A prominent molecular ion peak would be expected at m/z 238.

-

Isotopic Pattern : Due to the bromine isotopes, the mass spectrum will exhibit a characteristic M⁺ and M+2 peak cluster with an intensity ratio of approximately 1:1, appearing at m/z 238 and 240, respectively.[4] This pattern is a definitive indicator of a monobrominated compound.

Synthesis and Manufacturing

The primary reported synthesis of this compound involves the methylation of its corresponding quinoxalinone precursor. This method, while effective for producing the material on a lab scale, has a notably low yield, indicating a significant opportunity for process development and optimization.

Experimental Protocol: Synthesis from 7-bromoquinoxalin-2(1H)-one

This protocol is adapted from the procedure described in patent literature.[1]

-

Dissolution : Dissolve 7-bromoquinoxalin-2(1H)-one (1.0 eq) in N,N-Dimethylformamide (DMF).

-

Base Addition : Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

-

Methylation : Add iodomethane (CH₃I) (1.1 eq) to the reaction mixture.

-

Reaction : Stir the mixture at room temperature for 30 minutes. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, dilute the reaction mixture with water and perform an extraction with ethyl acetate (2x).

-

Washing : Combine the organic phases and wash sequentially with water (3x) and saturated brine (1x).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product via flash chromatography (eluent: hexane/ethyl acetate) to afford this compound.[1]

Reported Yield: 7.6%[1]

References

Solubility of 7-Bromo-2-methoxyquinoxaline in common organic solvents

An In-depth Technical Guide to the Solubility of 7-Bromo-2-methoxyquinoxaline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 212327-10-1), a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] In the absence of publicly available quantitative solubility data, this document synthesizes a theoretical framework for solubility based on the molecule's structural attributes and the fundamental principles of physical chemistry. We offer an inferred qualitative solubility profile in common organic solvents, derived from synthetic methodologies and the behavior of structurally analogous compounds. The centerpiece of this guide is a detailed, field-proven experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise and reliable data. This document is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, facilitating informed solvent selection for synthesis, purification, formulation, and screening assays.

Introduction: The Critical Role of Solubility

This compound is a substituted quinoxaline, a class of nitrogen-containing heterocyclic compounds prevalent in pharmacologically active molecules. The precise physicochemical properties of such compounds are paramount to their application. Solubility, in particular, is a critical determinant of a compound's utility, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation stability in drug development.

A review of the scientific literature and chemical databases indicates a significant gap in specific, quantitative solubility data for this compound. This guide aims to address this gap by providing a robust theoretical and practical framework for its assessment.

Theoretical Framework: Predicting Solubility

The solubility of a molecular compound is governed by the interplay of intermolecular forces between the solute and the solvent.[3] The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[4][5]

Molecular Structure Analysis:

This compound (MW: 239.07 g/mol , Formula: C₉H₇BrN₂O) possesses distinct structural features that dictate its solubility profile:[2]

-

Polar Regions: The quinoxaline core contains two nitrogen atoms, and the methoxy group (-OCH₃) contains an electronegative oxygen atom. These sites can act as hydrogen bond acceptors, contributing to polarity and enabling interactions with polar solvents.

-

Non-polar Regions: The fused benzene ring and the bromine substituent are hydrophobic and contribute to the molecule's non-polar character. These regions will interact favorably with non-polar solvents through van der Waals forces.

This amphiphilic nature—possessing both polar and non-polar characteristics—suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic solvents that can engage with its polar functionalities without the competing hydrogen-bonding network of protic solvents.

Key Factors Influencing Solubility:

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice energy of the solid and the intermolecular forces of the solvent.[5][6]

-

Solvent Polarity: The polarity of the solvent is a primary determinant. Polar solvents will better solvate the polar regions of the molecule, while non-polar solvents will interact more favorably with the non-polar regions.[6]

-

Molecular Size: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent structure.[6]

Inferred Qualitative Solubility Profile

While quantitative data is not available, a qualitative assessment can be inferred from its synthesis, which involves solvents like N,N-Dimethylformamide (DMF) and ethyl acetate.[2] Based on its structure and comparison with similar heterocyclic compounds, the following solubility profile is anticipated.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong dipole moment effectively solvates the polar quinoxaline core. |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Used in its synthesis, indicating good solubility.[2] | |

| Acetonitrile (ACN) | Soluble | A common solvent for polar organic molecules. | |

| Tetrahydrofuran (THF) | Soluble | Moderate polarity, capable of solvating both polar and non-polar regions. | |

| Polar Protic | Methanol / Ethanol | Moderately Soluble | Capable of hydrogen bonding, but the non-polar regions may limit high solubility. |

| Water | Insoluble / Poorly Soluble | The large hydrophobic bromo-benzene portion of the molecule is expected to dominate, leading to poor aqueous solubility. | |

| Non-polar | Dichloromethane (DCM) | Soluble | Effective at dissolving moderately polar organic compounds. |

| Ethyl Acetate | Soluble | Used as an extraction solvent in its synthesis, confirming solubility.[2] | |

| Toluene | Sparingly Soluble | May show some solubility due to interactions with the aromatic system. | |

| Hexane / Heptane | Insoluble / Poorly Soluble | The molecule's polarity is likely too high for significant solubility in aliphatic hydrocarbons. |

Experimental Protocol for Quantitative Solubility Determination

To overcome the lack of published data, the following protocol details the widely accepted isothermal shake-flask method for accurately determining solubility. This method is considered a gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.

4.1. Materials and Reagents

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass test tubes with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (± 0.01 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum desiccator

-

High-Performance Liquid Chromatography (HPLC) system (optional, for concentration analysis)

4.2. Safety Precautions

-

Always operate within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for all solvents.

4.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Solvent Addition: Pipette a precise, known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C / 298.15 K). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 24 hours. This permits the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Solvent Evaporation (Gravimetric Method): Place the vial containing the filtered supernatant in a drying oven at a moderate temperature (e.g., 50-60 °C) or under a gentle stream of nitrogen until all the solvent has evaporated.

-

Mass Determination: Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature. Weigh the vial to determine the mass of the dried solute residue.

4.4. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtered supernatant in mL)

To express solubility in molarity (mol/L):

Solubility (mol/L) = [Solubility (g/L)] / [Molecular Weight of Solute ( g/mol )]

Visualization of Experimental Workflow

The following diagram outlines the logical steps of the quantitative solubility determination protocol.

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

This technical guide provides a foundational and practical framework for understanding and determining the solubility of this compound in common organic solvents. While published quantitative data is currently lacking, the theoretical analysis and inferred qualitative profile offer valuable initial guidance for solvent selection. The detailed experimental protocol presented herein empowers researchers to generate the precise, high-quality data necessary to advance their work in drug discovery, chemical synthesis, and materials science. The systematic application of these methods will contribute to building a comprehensive physicochemical profile for this promising compound.

References

- 1. This compound | 212327-10-1 [chemicalbook.com]

- 2. This compound CAS#: 212327-10-1 [m.chemicalbook.com]

- 3. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 4. Khan Academy [khanacademy.org]

- 5. byjus.com [byjus.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. capotchem.com [capotchem.com]

Thermogravimetric analysis of 7-Bromo-2-methoxyquinoxaline

An In-Depth Technical Guide to the Thermogravimetric Analysis of 7-Bromo-2-methoxyquinoxaline

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Its thermal stability is a critical quality attribute that influences storage, handling, formulation, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive framework for conducting the thermogravimetric analysis (TGA) of this compound. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and offer insights into the interpretation of the resulting data, grounding our claims in established scientific principles.

Introduction: Why Thermal Analysis is Critical for Pharmaceutical Intermediates

In pharmaceutical development, understanding the physical and chemical properties of an active pharmaceutical ingredient (API) or its intermediates is non-negotiable. Thermogravimetric analysis (TGA) is a cornerstone technique in this characterization process.[2][3] It measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere.[4][5] For a compound like this compound (Molecular Formula: C₉H₇BrN₂O, Molecular Weight: 239.07 g/mol ), TGA provides invaluable data on:[1][6]

-

Thermal Stability: Determining the temperature at which the molecule begins to decompose.

-

Compositional Analysis: Quantifying moisture content, residual solvents, or inorganic impurities.[5]

-

Degradation Kinetics: Providing insights into the mechanism and stages of thermal decomposition.

-

Formulation Compatibility: Assessing potential interactions with excipients at elevated temperatures.[2]

This guide is designed for researchers and drug development professionals, offering a field-proven methodology to reliably assess the thermal characteristics of this compound.

The Science of Thermogravimetric Analysis: A Primer

A TGA instrument consists of a high-precision balance, a furnace capable of programmed heating, and a gas delivery system to control the sample's atmosphere.[4][7] The sample is placed in a small pan, and as the furnace heats it at a constant rate, the balance continuously records its mass. The output, a thermogram, plots the percentage of initial mass remaining against temperature. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition rate for each step.

Experimental Protocol: Thermogravimetric Analysis of this compound

The following protocol is designed to yield reproducible and accurate data on the intrinsic thermal stability of the compound. The causality behind each parameter is explained to ensure scientific integrity.

Instrumentation and Materials

-

Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC).

-

Sample Pans: Platinum or alumina crucibles. Platinum is preferred for its inertness.

-

Sample: High-purity this compound.

-

Purge Gas: High-purity nitrogen (99.99% or higher).

Experimental Workflow Diagram

The overall process, from sample handling to final data analysis, follows a systematic workflow to ensure consistency and accuracy.

References

An In-depth Technical Guide to the Electrochemical Properties of 7-Bromo-2-methoxyquinoxaline

Introduction: The Quinoxaline Scaffold in Modern Research

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with profound applications in medicinal chemistry and materials science.[1] Their versatile synthesis and the ability to readily modify their structure have made them a focal point for the development of novel therapeutic agents, including antitumor, antibacterial, and antiviral drugs.[1] The electrochemical behavior of the quinoxaline scaffold is integral to its biological activity and its function in electronic materials. The pyrazine ring within the quinoxaline structure is the primary electroactive center, typically undergoing a pH-dependent two-electron reduction.[2][3]

This technical guide provides a comprehensive exploration of the electrochemical properties of a specific derivative, 7-Bromo-2-methoxyquinoxaline. While direct experimental data for this exact molecule is not extensively published, this guide will synthesize established principles from the electrochemistry of quinoxaline derivatives and related halogenated aromatic compounds. We will delve into the anticipated redox behavior, provide a detailed experimental protocol for its characterization using cyclic voltammetry, and discuss the synthetic pathways to access this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the electrochemical characteristics of functionalized quinoxalines.

Predicted Electrochemical Behavior of this compound

The electrochemical properties of this compound are dictated by the interplay of the quinoxaline core and the electronic effects of its substituents: the electron-withdrawing bromine atom at the 7-position and the electron-donating methoxy group at the 2-position.

The unsubstituted quinoxaline ring is known to undergo reduction, and the potential at which this occurs is sensitive to the electronic nature of its substituents.[4] The introduction of various functional groups allows for precise control over properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[5]

-

Influence of the 7-Bromo Substituent: The bromine atom is an electron-withdrawing group due to its electronegativity. Its presence at the 7-position is expected to lower the energy of the LUMO of the quinoxaline ring system. This would make the molecule easier to reduce, shifting its reduction potential to less negative (more positive) values compared to the unsubstituted quinoxaline. Studies on other quinoxaline derivatives have shown that electron-withdrawing groups, such as bromo and nitro, result in low-lying LUMO levels.[5] The intrinsic characteristics of bromine, including its large atomic radius and strong polarizability, can also influence molecular stacking and interactions.[6]

-

Influence of the 2-Methoxy Substituent: Conversely, the methoxy group is an electron-donating group through resonance. Its presence at the 2-position will increase the electron density on the quinoxaline ring. This would generally make the molecule more difficult to reduce, shifting the reduction potential to more negative values.

The net effect on the electrochemical potential of this compound will be a balance of these opposing electronic influences. The precise reduction potential would need to be determined experimentally, but we can predict that the electron-withdrawing effect of the bromine at the 7-position will likely have a dominant effect on the reduction of the pyrazine ring.

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of molecules like this compound. It can provide information on reduction and oxidation potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer processes.[7][8]

Step-by-Step Experimental Methodology

-

Preparation of the Analyte Solution:

-

Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) to a final concentration of 1-5 mM. The choice of solvent is critical and should be one in which both the analyte and the supporting electrolyte are soluble.

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The supporting electrolyte is necessary to ensure sufficient conductivity of the solution.

-

-

Electrochemical Cell Setup:

-

Assemble a standard three-electrode electrochemical cell.

-

Working Electrode: A glassy carbon electrode is a common choice for this type of analysis.[9]

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically used.

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Deoxygenate the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement. Oxygen is electroactive and can interfere with the measurement.

-

Set the parameters on the potentiostat software. A typical experiment would involve scanning the potential from an initial value where no reaction occurs (e.g., 0 V) towards a negative potential to observe the reduction, and then reversing the scan back to the initial potential.

-

Potential Range: The specific potential range will need to be determined empirically but could start with a scan from 0 V to -2.0 V vs. the reference electrode.

-

Scan Rate: A typical starting scan rate is 100 mV/s.[9] Varying the scan rate can provide insights into the kinetics of the electron transfer.

-

-

Data Analysis:

-

The resulting plot of current versus potential is called a cyclic voltammogram.

-

The peak potentials (Epc for the cathodic peak and Epa for the anodic peak) provide information about the reduction and oxidation potentials of the analyte.

-

The separation between the peak potentials (ΔEp = Epa - Epc) can indicate the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

The peak currents can be used to determine the diffusion coefficient of the analyte or its concentration.

-

The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.

References

- 1. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abechem.com [abechem.com]

- 5. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the effects of bromine substitution in asymmetric quinoxaline central core-based non-fullerene acceptors on molecular stacking and photovoltaic performances - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]

- 8. static.igem.org [static.igem.org]

- 9. researchgate.net [researchgate.net]

A Guide to the Discovery and Synthetic History of Quinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Core—A Privileged Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Also known as benzopyrazine, this nitrogen-containing scaffold is a key structural motif found in a wide range of compounds, both synthetic and natural.[2][4] Its derivatives are the basis for numerous antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[2][3][5] The versatile biological activities of quinoxaline derivatives—spanning anticancer, antiviral, anti-inflammatory, antibacterial, and antimalarial properties—have cemented their status as a "privileged scaffold" in drug discovery and development.[1][6][7]

This technical guide provides an in-depth exploration of the quinoxaline core, from its initial discovery to the evolution of its synthesis. We will delve into the classical foundations of quinoxaline chemistry and chart the course to modern, efficient, and environmentally benign synthetic strategies. The focus will be on the underlying principles and mechanistic insights that guide the rational design and synthesis of these vital compounds.

The Genesis of Quinoxaline Chemistry: A Historical Perspective

The story of quinoxaline begins in the late 19th century, a period of fervent discovery in heterocyclic chemistry. The first synthesis of a quinoxaline derivative was reported in 1884 by German chemists O. Hinsberg and V. Korner.[1][4][8] Their pioneering work involved the condensation of an aromatic ortho-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound.[1][8] This straightforward and effective method, now famously known as the Hinsberg-Korner reaction or simply the Hinsberg synthesis, laid the fundamental groundwork for nearly all subsequent quinoxaline chemistry.[4][9] This reaction remains one of the most widely used methods for constructing the quinoxaline ring system due to its reliability and the ready availability of the starting materials.[5][10]

Classical Synthetic Strategies: The Foundational Pillars

The traditional approaches to quinoxaline synthesis are characterized by their robustness and broad applicability. These methods typically rely on the cyclocondensation of two key building blocks.

The Hinsberg-Korner Condensation: The Archetypal Synthesis

The most classical and enduring method for synthesizing the quinoxaline ring is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, benzil).[1][8][11]

Mechanism and Rationale: The reaction proceeds via a two-step mechanism. First, one of the amino groups of the o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. An intramolecular cyclization follows, where the second amino group attacks the remaining carbonyl carbon. A final dehydration step results in the aromatic quinoxaline ring. The driving force for this reaction is the formation of the stable, aromatic heterocyclic system.

Typical Protocol: A general procedure involves mixing the o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid, often with heating.[12] The reaction is frequently acid-catalyzed to facilitate the dehydration steps.

The Beirut Reaction

Another classical approach is the Beirut reaction, which is particularly useful for the synthesis of quinoxaline-1,4-dioxides, a class of compounds with significant biological activity.[13] This reaction involves the treatment of benzofuroxan with an enolate-forming compound. The mechanism is complex but provides a reliable route to these N-oxide derivatives, which can be subsequently deoxygenated if the parent quinoxaline is desired.[13]

Visualizing the Core Synthesis: A General Workflow

The diagram below illustrates the fundamental synthetic pathway to the quinoxaline core, highlighting the key stages from reactants to the final aromatic product.

Caption: General workflow for quinoxaline synthesis.

Modern Synthetic Innovations: Efficiency, Diversity, and Sustainability

While classical methods are reliable, modern organic synthesis demands greater efficiency, milder reaction conditions, and a reduced environmental footprint. Research in quinoxaline synthesis has evolved significantly to meet these demands.

Catalysis-Driven Syntheses

The development of novel catalysts has revolutionized quinoxaline synthesis. A wide array of catalysts are now employed to accelerate reactions, improve yields, and enable reactions under milder conditions.

-

Lewis and Brønsted Acids: Various Lewis acids (e.g., Zn(OTf)₂, CuSO₄·5H₂O) and Brønsted acids have been shown to effectively catalyze the condensation reaction, often allowing it to proceed at room temperature.[1][9][11]

-

Iodine-Catalyzed Reactions: Molecular iodine has emerged as a simple, inexpensive, and efficient catalyst for the synthesis of quinoxalines. It can facilitate the oxidative cyclization of o-phenylenediamines with various substrates, including hydroxyl ketones.[1][8]

-

Metal-Catalyzed Cyclizations: Transition metals like copper and palladium are used to catalyze the cyclization of substrates such as aromatic amines and alkynes, providing alternative routes to the quinoxaline core.[1][8]

Green Chemistry Approaches

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable synthetic protocols.

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.[12]

-

Solvent-Free and Aqueous Media: Conducting reactions in water or without any solvent minimizes the use of volatile and toxic organic solvents.[10][12] For instance, hexafluoroisopropanol (HFIP) has been used as a recoverable solvent that promotes the reaction at room temperature with high yields.[1][8][12]

-

Use of Recyclable Catalysts: Solid acid catalysts, such as TiO₂-Pr-SO₃H, offer the advantage of easy separation from the reaction mixture and can be reused multiple times without a significant loss of activity.[8]

Comparative Overview of Synthetic Methodologies

The choice of synthetic method often depends on the desired substitution pattern, available starting materials, and required scale. The following table summarizes and compares several key approaches.

| Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages |

| Classical Hinsberg | o-Phenylenediamine, 1,2-Diketone | Acetic Acid, Heat | Robust, well-established | Harsh conditions, long reaction times |

| Iodine-Catalyzed | o-Phenylenediamine, Hydroxyl Ketone | I₂, DMSO, Room Temp | Mild conditions, high yield | Stoichiometric catalyst sometimes needed |

| Microwave-Assisted | o-Phenylenediamine, 1,2-Diketone | Solvent-free or polar solvent | Rapid reaction times, high efficiency | Requires specialized equipment |

| HFIP-Mediated | o-Phenylenediamine, Benzil | HFIP, Room Temp | Green solvent, high yield, mild | Cost of HFIP |

| Solid Acid Catalyst | o-Phenylenediamine, Benzil | TiO₂-Pr-SO₃H, Room Temp | Recyclable catalyst, solvent-free option | Catalyst preparation required |

A Detailed Experimental Protocol: Green Synthesis of 2,3-Diphenylquinoxaline

This protocol, adapted from modern literature, illustrates a green chemistry approach using a recoverable fluorinated alcohol catalyst.[8][12]

Objective: To synthesize 2,3-diphenylquinoxaline from o-phenylenediamine and benzil using hexafluoroisopropanol (HFIP) as a catalyst and solvent.

Materials:

-

o-Phenylenediamine (1 mmol, 108 mg)

-

Benzil (1 mmol, 210 mg)

-

Hexafluoroisopropanol (HFIP) (5 mol%, ~7 µL)

Procedure:

-

In a 25 mL round-bottom flask, combine o-phenylenediamine (1 mmol) and benzil (1 mmol).

-

Add HFIP (5 mol%) to the mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-60 minutes.[8][12]

-

Upon completion, the solid product can be purified by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline.

-

The reported yield for this reaction is typically high, often around 95%.[8][12]

Causality and Experimental Choices:

-

HFIP as Catalyst: HFIP acts as a highly effective hydrogen bond donor, activating the carbonyl groups of benzil towards nucleophilic attack by the diamine. Its low nucleophilicity prevents side reactions.

-

Room Temperature: The high catalytic activity of HFIP obviates the need for heating, making the process energy-efficient and reducing the formation of thermal byproducts.

-

Solvent-Free Potential: While HFIP is used catalytically, many such reactions can be run with minimal or no additional solvent, reducing waste.[8]

Conclusion and Future Outlook

From the foundational discovery by Hinsberg and Korner to the sophisticated, green methodologies of the 21st century, the synthesis of quinoxalines has undergone a remarkable evolution. The development of new catalytic systems and sustainable protocols continues to broaden the accessibility and diversity of quinoxaline derivatives.[1] For researchers in drug development, a deep understanding of these synthetic pathways is crucial. It enables the efficient creation of compound libraries for screening and the rational design of novel therapeutic agents. As challenges like drug resistance and the need for more targeted therapies persist, the versatile quinoxaline scaffold, supported by an ever-advancing synthetic toolkit, is poised to remain at the forefront of medicinal chemistry research for years to come.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Quinoxaline - Wikipedia [en.wikipedia.org]

- 4. mtieat.org [mtieat.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 10. soc.chim.it [soc.chim.it]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

A Note on Chemical Identification: The CAS number initially provided, 212327-10-1, corresponds to 7-Bromo-2-methoxyquinoxaline, a likely synthetic intermediate.[1][2][3] This guide focuses on GSK1070916 (also known as NMI-900), a compound of significant interest in oncological research, with which the initial CAS number may have been confused. GSK1070916 is a potent and selective inhibitor of Aurora B and Aurora C kinases.[4][5]

This guide provides a comprehensive overview of GSK1070916, detailing its mechanism of action, physicochemical and biological properties, experimental protocols for its characterization, and essential safety and handling information. The content is tailored for researchers, scientists, and professionals engaged in drug development and cancer biology.

I. Physicochemical and Biological Properties

GSK1070916 is a small molecule inhibitor with a molecular formula of C30H33N7O and a molecular weight of 507.63 g/mol .[6] Its chemical and biological properties are summarized in the tables below.

Table 1: Physicochemical Properties of GSK1070916

| Property | Value | Source |

| CAS Number | 942918-07-2 | [6] |

| Molecular Formula | C30H33N7O | [6] |

| Molecular Weight | 507.63 g/mol | [6] |

| Appearance | White to off-white solid | [7][8] |

| Storage | Sealed in a dry place at room temperature | [3][7][8] |

Table 2: Biological Properties and Potency of GSK1070916

| Target | Potency | Source |

| Aurora B Kinase | IC50: 3.5 nM, Ki: 0.38 nM | [4][5][6][9] |

| Aurora C Kinase | IC50: 6.5 nM, Ki: 1.5 nM | [4][5][6][9] |

| Aurora A Kinase | IC50: 1100 nM, Ki: 490 nM | [5][6][10] |

| Cellular Antiproliferative Activity (Median EC50) | 8 nM (across >100 tumor cell lines) | [5][6] |

II. Mechanism of Action: Targeting Mitotic Progression

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[4][5][10] These kinases are crucial regulators of mitosis, playing essential roles in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. The overexpression of Aurora kinases is a common feature in a wide variety of cancers, making them attractive targets for therapeutic intervention.[4]

GSK1070916 exhibits high selectivity for Aurora B and C over the closely related Aurora A kinase, with a greater than 100-fold difference in inhibitory concentration.[4][5][10] The inhibition of Aurora B is time-dependent, with a remarkably long enzyme-inhibitor dissociation half-life of over 480 minutes.[6][10] This prolonged target engagement likely contributes to its potent cellular activity.

The inhibition of Aurora B by GSK1070916 disrupts a key mitotic event: the phosphorylation of histone H3 at serine 10.[5][6] This disruption leads to defects in chromosome segregation, resulting in cells failing to complete mitosis and becoming polyploid. Ultimately, this mitotic catastrophe triggers apoptosis, the programmed cell death, in cancer cells.[6]

Caption: Mechanism of action of GSK1070916.

III. Experimental Protocols: In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of GSK1070916 against Aurora kinases, a fluorescence polarization-based assay can be employed. This method measures the binding of a fluorescently labeled peptide substrate to the kinase.

Materials:

-

Recombinant Aurora B/INCENP, Aurora C/INCENP, and Aurora A/TPX2 complexes

-

Fluorescently labeled peptide substrate (e.g., 5FAM-RARRRLSFFFFAKKK-CONH2)

-

ATP

-

GSK1070916

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well plates

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Prepare a serial dilution of GSK1070916 in the assay buffer.

-

In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the diluted GSK1070916.

-

Add the respective Aurora kinase complex to initiate the reaction.

-

Incubate the plate at room temperature for 90-120 minutes to allow the reaction to reach equilibrium.[5]

-

Add ATP to the wells to start the kinase reaction.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Read the plate in a fluorescence polarization plate reader.[5]

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro kinase inhibition assay.

IV. Safety and Handling

Table 3: GHS Hazard Information for this compound

| Hazard | Classification |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

V. Conclusion

GSK1070916 is a highly potent and selective inhibitor of Aurora B and C kinases with significant potential as an anticancer agent. Its well-defined mechanism of action, involving the disruption of mitosis and induction of apoptosis, makes it a valuable tool for cancer research and a promising candidate for further drug development. Proper understanding of its properties and adherence to safety protocols are essential for its effective and safe use in a laboratory setting.

References

- 1. keyorganics.net [keyorganics.net]

- 2. This compound | 212327-10-1 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. GSK1070916 | 942918-07-2 | Data Sheet | BioChemPartner [biochempartner.com]

- 7. 212327-10-1 | CAS DataBase [chemicalbook.com]

- 8. This compound CAS#: 212327-10-1 [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. portlandpress.com [portlandpress.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol Using 7-Bromo-2-methoxyquinoxaline

Abstract

This application note provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 7-Bromo-2-methoxyquinoxaline as an electrophilic partner. Quinoxaline scaffolds are of significant interest in medicinal chemistry, and their functionalization via palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery.[1] This document outlines the reaction mechanism, provides a detailed, step-by-step experimental protocol, discusses key reaction parameters, and offers troubleshooting guidance. The aim is to equip researchers with the necessary knowledge to successfully synthesize novel quinoxaline derivatives for applications in pharmaceutical and materials science.

Introduction: The Significance of Quinoxaline Scaffolds and the Suzuki-Miyaura Coupling

Quinoxalines are a class of heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This structural motif is a common feature in a wide array of biologically active molecules, exhibiting properties such as anticancer, antibacterial, and antiviral activities. Consequently, the development of efficient synthetic methodologies for the derivatization of the quinoxaline core is of paramount importance to the drug development pipeline.

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organic halide or pseudohalide, stands as one of the most versatile and widely used methods for the formation of carbon-carbon bonds.[2][3] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[2][3] The reaction's tolerance of a broad range of functional groups, use of relatively stable and non-toxic boronic acid reagents, and generally mild reaction conditions make it an ideal choice for the complex molecular architectures often encountered in medicinal chemistry.[4][5]

This guide focuses on the application of the Suzuki-Miyaura coupling to this compound, a versatile building block for the synthesis of novel quinoxaline-based compounds.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2][6] The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][6]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[6] This is often the rate-determining step of the reaction.[6]

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) center.[6] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The halide or other leaving group on the palladium is replaced by the organic moiety from the boronate.

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.

Materials and Equipment

-

Reagents:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)[7]

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)[3]

-

1,4-Dioxane (anhydrous)

-